

# An In-Depth Technical Guide to 2,6-Dichloropyridin-3-ol

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## Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

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IUPAC Name: **2,6-dichloropyridin-3-ol**

This technical guide provides a comprehensive overview of **2,6-Dichloropyridin-3-ol**, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, plausible synthetic approaches, and potential applications, with a focus on data presentation and experimental context.

## Physicochemical and Spectroscopic Data

While extensive experimental data for **2,6-Dichloropyridin-3-ol** is not widely published, its properties can be estimated based on data for structurally similar compounds, such as 2,6-dichloropyridine. The following table summarizes key physicochemical and spectroscopic information.

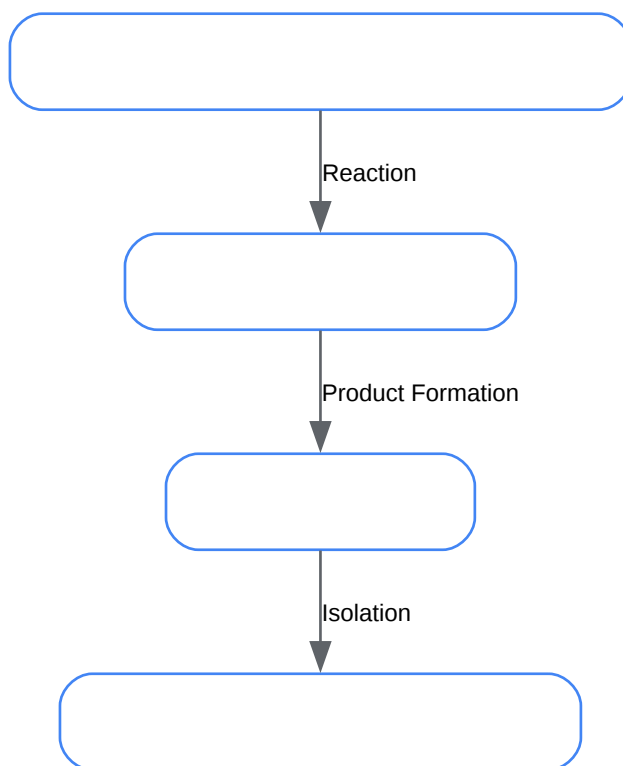
Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>2</sub> NO	---
Molecular Weight	163.99 g/mol	---
Appearance	White solid (predicted)	[1]
Melting Point	86–89 °C (for 2,6-dichloropyridine)	[1]
Boiling Point	211–212 °C (for 2,6-dichloropyridine)	[1]
<sup>1</sup> H NMR (ppm)	Aromatic protons expected in the 6.0 - 9.5 ppm range.	[2]
<sup>13</sup> C NMR (ppm)	Aromatic carbons expected in the 120 - 160 ppm range.	[2]
IR Spectroscopy (cm <sup>-1</sup> )	Characteristic peaks for C-Cl, C=C, C-N, and O-H bonds are expected.	[3]
Mass Spectrometry	Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.	[4]

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Dichloropyridin-3-ol** is not readily available in the public domain. However, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted pyridines. A potential pathway involves the direct chlorination of a pyridine precursor followed by hydroxylation.

## Generalized Synthetic Workflow

A common strategy for introducing chloro-substituents to a pyridine ring is through direct chlorination at high temperatures or through a diazotization reaction of an aminopyridine precursor followed by a Sandmeyer-type reaction. Subsequent hydroxylation can be achieved through nucleophilic aromatic substitution.



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Caption: Generalized workflow for the synthesis of **2,6-Dichloropyridin-3-ol**.

## Experimental Protocol: Synthesis of a 2,6-Dichloropyridine Derivative (for reference)

The following protocol for the synthesis of 2,6-dichloropyridine from 2-chloropyridine illustrates a relevant chlorination procedure.<sup>[5][6]</sup>

Materials:

- 2-chloropyridine
- Chlorine gas
- High-pressure reactor

Procedure:

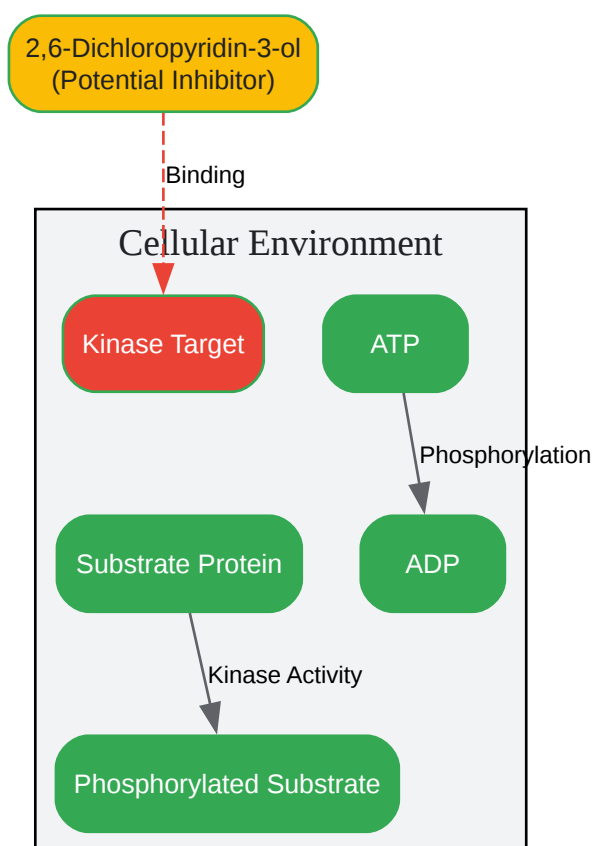
- Charge a high-pressure reactor with 2-chloropyridine.

- Seal the reactor and heat to a temperature between 160-190°C.
- Introduce chlorine gas at a controlled rate while monitoring the pressure.
- Allow the reaction to proceed for several hours.
- After completion, cool the reactor and safely vent excess chlorine.
- Neutralize the crude reaction mixture with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer, remove the solvent under reduced pressure, and purify the product by fractional distillation or column chromatography.

## Reactivity and Potential Signaling Pathway Interactions

The reactivity of the 2,6-dichloropyridine scaffold is well-documented, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.<sup>[7][8][9][10]</sup> The electron-withdrawing nature of the pyridine nitrogen activates these positions for attack by nucleophiles. The presence of a hydroxyl group at the 3-position is expected to further influence the electronic properties of the ring, potentially modulating its reactivity and biological interactions.

While no specific signaling pathways involving **2,6-Dichloropyridin-3-ol** have been elucidated, the pyridine scaffold is a common motif in many biologically active molecules that interact with various cellular targets, including kinases.<sup>[11][12][13][14]</sup>



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Caption: Hypothetical interaction of **2,6-Dichloropyridin-3-ol** with a kinase signaling pathway.

## Applications in Drug Development

Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[13][14] Dichloropyridine derivatives, in particular, serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,6-dichloropyridine is a precursor to the antibiotic enoxacin and the antifungal liranafate.[1]

The unique substitution pattern of **2,6-Dichloropyridin-3-ol**, featuring both chloro and hydroxyl groups, presents opportunities for further functionalization to generate libraries of novel compounds for biological screening. The development of structure-activity relationships (SAR) for such derivatives could lead to the identification of potent and selective modulators of various biological targets.[11][12][15][16]

## Conclusion and Limitations

**2,6-Dichloropyridin-3-ol** is a halogenated pyridine with potential as a building block in the synthesis of novel chemical entities for drug discovery and development. While its IUPAC name is established, detailed experimental data, including specific synthesis protocols and comprehensive characterization, are not widely available in peer-reviewed literature. The information presented in this guide is based on data from structurally related compounds and established principles of heterocyclic chemistry. Further research is required to fully elucidate the properties, reactivity, and biological activity of this compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichloropyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330004#2-6-dichloropyridin-3-ol-iupac-name]

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